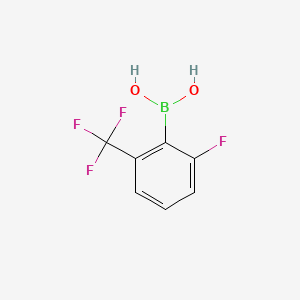

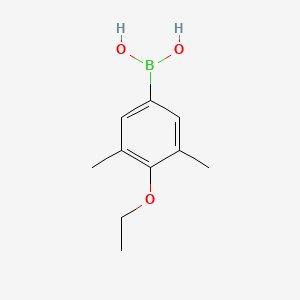

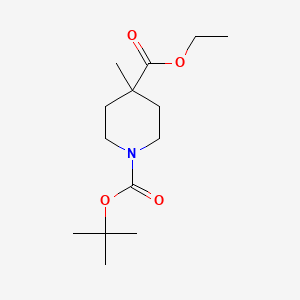

![molecular formula C8H8F3O3P B1316168 Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]- CAS No. 146780-15-6](/img/structure/B1316168.png)

Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]-

Overview

Description

“Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]-” is a chemical compound with the CAS Number: 1869-27-8 . It has a molecular weight of 226.09 . The IUPAC name for this compound is 4-(trifluoromethyl)phenylphosphonic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6F3O3P/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H2,11,12,13) . This code provides a specific description of the molecular structure of the compound.

Scientific Research Applications

Proton Transfer in Functionalized Phosphonic Acid Molecules

Research has shown that phosphonic acids, including those functionalized with a trifluoromethyl group, exhibit unique properties relevant for polymer electrolyte membranes in fuel cells. These materials operate effectively with little humidification due to their strong hydrogen bonding and energetics associated with proton transfer, making them suitable for advanced energy applications (Wang & Paddison, 2010).

Boronic Acid Derivatives for Sensing and Therapeutics

Phosphonic acids and esters, including those with boronic acid functionalities, are of interest for their applications in medicine, agriculture, and industrial chemistry. They serve as intermediates in synthetic chemistry and have potential uses in sensing, therapeutics, and biological labeling (Zhang et al., 2017).

Synthesis and Applications of Phosphonic Acids

The phosphonic acid functional group is central to many applications due to its structural analogy to phosphate moieties. They are used across a broad spectrum of fields including drug development, surface functionalization, and in the design of materials for analytical and medical imaging purposes (Sevrain et al., 2017).

Phosphonate Coupling Molecules for Surface/Interface Control

Phosphonic acids are increasingly utilized for controlling surface and interface properties in the creation of hybrid materials, (opto)electronic devices, and in nanomaterial synthesis. Their ability to form strong bonds with metal surfaces is particularly valuable for the development of organic electronic devices and photovoltaic cells (Guerrero et al., 2013).

Utilization of Phosphonic Acid Compounds by Marine Bacteria

Studies have demonstrated that marine bacteria can degrade various phosphonic acid compounds, including methylphosphonic acid, which is significant for understanding global methane production and phosphorus cycling in oceanic waters (Urata et al., 2022).

Chelating Systems for Metal Recovery

Methylene-bis-phosphonic acids and derivatives show promise as complexing agents for the recovery of strategic metals, demonstrating the versatility of phosphonic acid compounds in environmental and industrial applications (Dougourikoye et al., 2020).

Safety And Hazards

properties

IUPAC Name |

[4-(trifluoromethyl)phenyl]methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3O3P/c9-8(10,11)7-3-1-6(2-4-7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWGZUFYCFWXQBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CP(=O)(O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578575 | |

| Record name | {[4-(Trifluoromethyl)phenyl]methyl}phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]- | |

CAS RN |

146780-15-6 | |

| Record name | {[4-(Trifluoromethyl)phenyl]methyl}phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

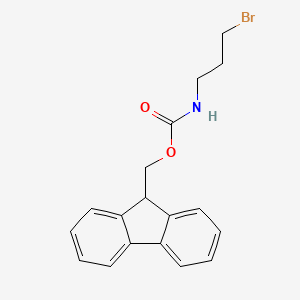

![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethanamine](/img/structure/B1316087.png)

![(R)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine](/img/structure/B1316112.png)